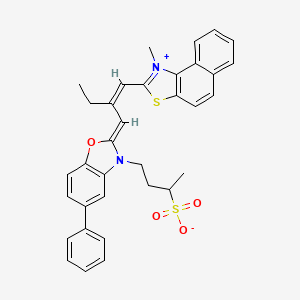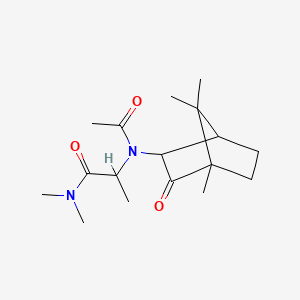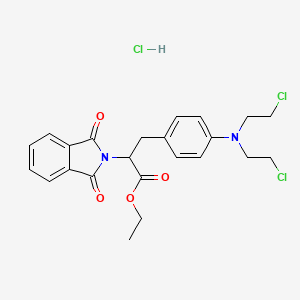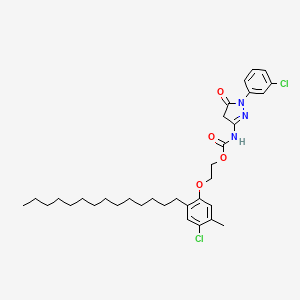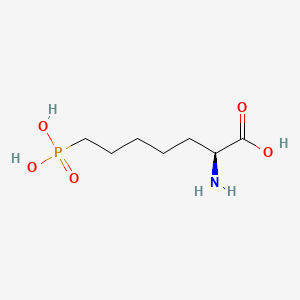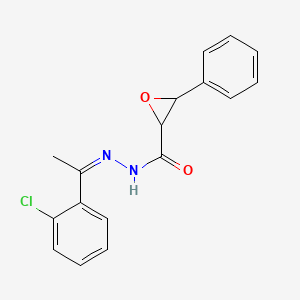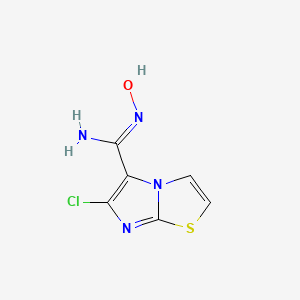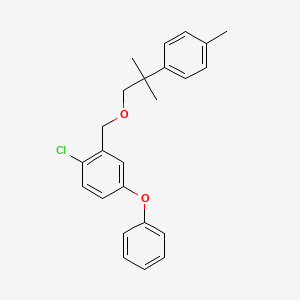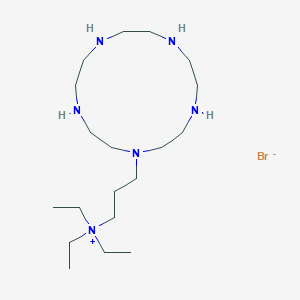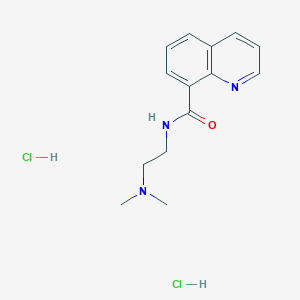
1-(2-Pyridinyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRN 4491435 is a chemical compound with unique properties and applications in various fields. It is known for its stability and reactivity, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BRN 4491435 involves several steps, including the use of specific reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the yield and purity of the final product. Common synthetic routes include:
Step 1: Initial reaction involving [specific reagents].
Step 2: Intermediate formation under controlled conditions.
Step 3: Final product formation with purification steps.
Industrial Production Methods
In industrial settings, the production of BRN 4491435 is scaled up using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated systems are employed to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
BRN 4491435 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form [oxidized product].
Reduction: Reaction with reducing agents to yield [reduced product].
Substitution: Replacement of specific functional groups under certain conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include [agent names], typically under [temperature] and [solvent] conditions.
Reduction: Reducing agents such as [agent names] are used, often in [solvent] at [temperature].
Substitution: Reagents like [agent names] are employed, with reactions occurring at [temperature] in [solvent].
Major Products Formed
The major products formed from these reactions include [product names], which have significant applications in various fields.
Scientific Research Applications
BRN 4491435 is utilized in numerous scientific research areas, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic properties and as a drug precursor.
Industry: Applied in the production of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which BRN 4491435 exerts its effects involves interaction with specific molecular targets and pathways. It binds to [target molecules], influencing [biological pathways] and resulting in [specific effects]. The detailed molecular interactions and pathways are crucial for understanding its applications and potential side effects.
Comparison with Similar Compounds
BRN 4491435 is compared with other similar compounds to highlight its uniqueness. Similar compounds include [compound names], which share some properties but differ in [specific aspects]. The comparison focuses on:
Structural Differences: Variations in molecular structure.
Reactivity: Differences in chemical reactivity and stability.
Applications: Unique applications and advantages of BRN 4491435 over similar compounds.
Conclusion
BRN 4491435 is a versatile compound with significant importance in scientific research and industrial applications. Its unique properties and reactivity make it a valuable asset in various fields, from chemistry and biology to medicine and industry. Understanding its preparation methods, chemical reactions, and mechanism of action provides a comprehensive insight into its potential and applications.
Properties
CAS No. |
93299-73-1 |
|---|---|
Molecular Formula |
C14H10N4O |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
1-pyridin-2-yl-4H-[1,2,4]triazolo[3,4-c][1,4]benzoxazine |
InChI |
InChI=1S/C14H10N4O/c1-2-7-12-11(6-1)18-13(9-19-12)16-17-14(18)10-5-3-4-8-15-10/h1-8H,9H2 |
InChI Key |
OYXBBIOHKVASHE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NN=C(N2C3=CC=CC=C3O1)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


